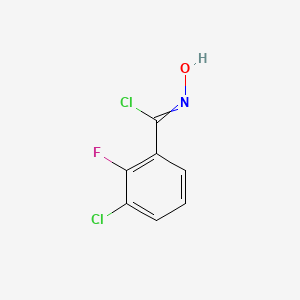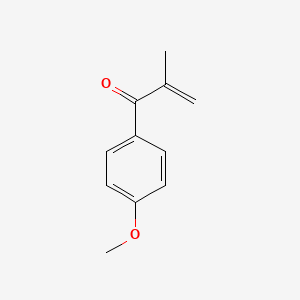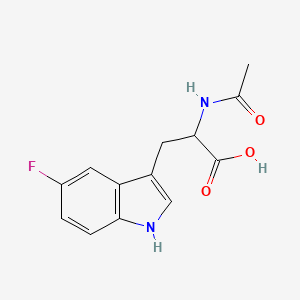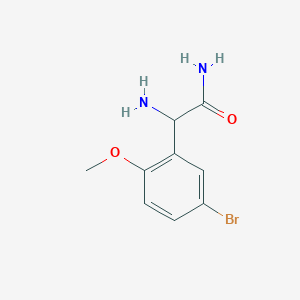
o-Heptylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Heptylhydroxylamine is an organic compound with the chemical formula C7H17NO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a heptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Heptylhydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine with heptyl halides under basic conditions. The reaction typically proceeds as follows:
- Hydroxylamine is reacted with a heptyl halide (e.g., heptyl chloride) in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
- The product, this compound, is then isolated and purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
o-Heptylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to avoid side reactions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles. The reactions are carried out in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the electrophile used.
Scientific Research Applications
o-Heptylhydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of o-Heptylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound with a hydroxyl group instead of a heptyl group.
o-Octylhydroxylamine: A similar compound with an octyl group instead of a heptyl group.
o-Butylhydroxylamine: A similar compound with a butyl group instead of a heptyl group.
Uniqueness
o-Heptylhydroxylamine is unique due to its specific alkyl chain length, which can influence its reactivity and solubility properties. Compared to shorter or longer alkyl chain derivatives, this compound may exhibit different physical and chemical behaviors, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
O-heptylhydroxylamine |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-5-6-7-9-8/h2-8H2,1H3 |
InChI Key |
AQTGLKJBMFAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)





![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)



